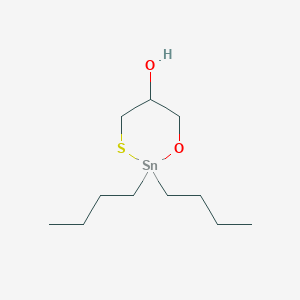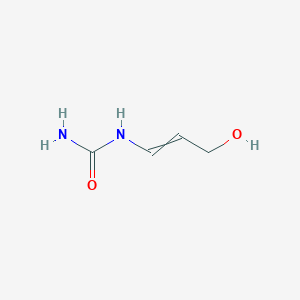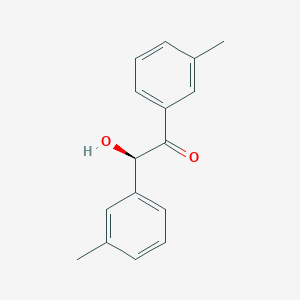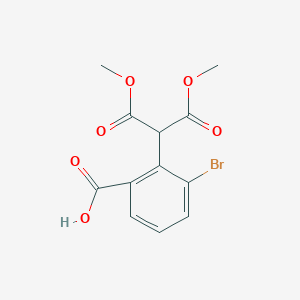![molecular formula C14H20O2 B14275756 Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- CAS No. 148675-55-2](/img/structure/B14275756.png)
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- is an organic compound with a complex structure It is a derivative of benzene, featuring a methoxy group and a substituted butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by purification processes such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens (e.g., Br₂/FeBr₃) or nitro groups (e.g., HNO₃/H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Pd-C
Substitution: Br₂/FeBr₃, HNO₃/H₂SO₄
Major Products Formed
The major products formed depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and butoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-methoxy-4-methyl-
- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
- Benzene, 1-methoxy-3-methyl-
Uniqueness
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications where specific reactivity or interaction profiles are desired.
Eigenschaften
CAS-Nummer |
148675-55-2 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-methoxy-4-[(3-methyl-2-methylidenebutoxy)methyl]benzene |
InChI |
InChI=1S/C14H20O2/c1-11(2)12(3)9-16-10-13-5-7-14(15-4)8-6-13/h5-8,11H,3,9-10H2,1-2,4H3 |
InChI-Schlüssel |
GQMZJZXQBFWQDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=C)COCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
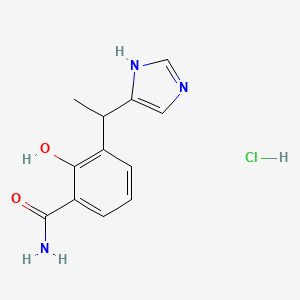
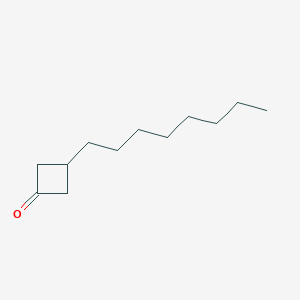
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
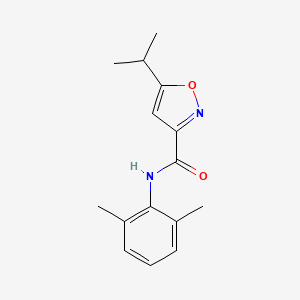
![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)
